Desacetylnavelbine

Vue d'ensemble

Description

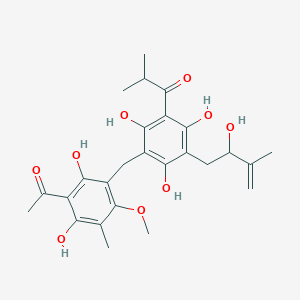

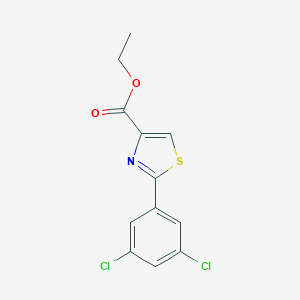

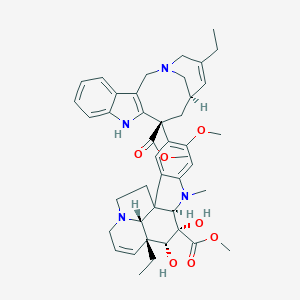

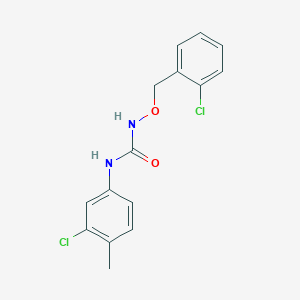

Desacetylnavelbine is a compound with the molecular formula C43H52N4O7 . It is also known by other synonyms such as methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo .

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 114 bonds, including 62 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, and 16 aromatic bonds. It also includes 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 5 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, and 1 twelve-membered ring .Applications De Recherche Scientifique

Microbial Community Preservation

- Application : Desacetylnavelbine has been evaluated for its role in preserving microbial communities, specifically in fungus gardens of the ant Trachymyrmex septentrionalis. It was found to effectively maintain the structure of these communities, suggesting its utility in microbial ecology research (Lee, Adams, & Klassen, 2018).

Endocrine Disruption Studies

- Application : Research on diethylstilbestrol (DES), a compound similar to this compound, has significantly contributed to understanding the impact of endocrine disruptors. It has been used to study the effects on reproductive, endocrine, and immune systems in animal models (McLachlan, 2016).

Pharmacokinetics and Meal Interaction Studies

- Application : Studies have explored the effects of various meal types on the pharmacokinetics of drugs similar to this compound, such as rifapentine and its metabolite, 25-desacetyl rifapentine. These studies help in understanding how food intake influences drug absorption and efficacy (Zvada et al., 2010).

Gene Expression Research

- Application : Research involving compounds like diethylstilbestrol (DES) has provided insights into gene expression changes. For instance, DES exposure has been linked to alterations in Hox gene expression, which plays a critical role in reproductive tract development (Block, Kardana, Igarashi, & Taylor, 2000).

Biochemical Analysis in Clinical Settings

- Application : Techniques have been developed for the sensitive determination of compounds like vincristine (related to this compound) in plasma, which is crucial for monitoring therapeutic levels in clinical settings, particularly in treatments like leukemia (Golpayegani et al., 2022).

Drug-eluting Stent Research

- Application : Studies on drug-eluting stents using compounds similar to this compound have provided insights into the long-term effects of these stents on coronary arterial healing and the mechanisms underlying late stent thrombosis (Joner et al., 2006).

Ecotoxicology Studies

- Application : The effects of environmental estrogens, such as DES, on aquatic invertebrates like Daphnia magna have been assessed, contributing to our understanding of the ecological impact of these compounds (Brennan, Brougham, Roche, & Fogarty, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41?,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAOAFYUDIHEFP-ZTQPSMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126347-74-8 | |

| Record name | Desacetylnavelbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126347748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)